Quantifiable Electronic Differentiation: Comparing Substituent Effects via Hammett ρ Values
The electron-withdrawing character and resonance transmission of (phenylsulfonyl)acetic acid, which dictates its reactivity as a C-nucleophile, is quantifiably distinct from its phenylmercapto and phenylsulfinyl analogs. A comparative study of ionization constants in water determined the Hammett ρ value for the phenylsulfonyl system to be 0.65, which is significantly different from the values for phenylmercapto (0.40) and phenylsulfinyl (0.30) acetic acids [1].
| Evidence Dimension | Hammett ρ value (transmission of substituent electronic effects on ionization) |
|---|---|
| Target Compound Data | ρ = 0.65 |
| Comparator Or Baseline | Phenylmercaptoacetic acid (ρ = 0.40) and Phenylsulfinylacetic acid (ρ = 0.30) |
| Quantified Difference | Δρ (Sulfonyl vs. Mercapto) = 0.25; Δρ (Sulfonyl vs. Sulfinyl) = 0.35 |
| Conditions | Ionization in water at 25°C |
Why This Matters
This higher ρ value confirms the sulfonyl group's superior capacity to transmit electronic effects to the acetic acid moiety, providing a predictive basis for selecting (phenylsulfonyl)acetic acid over its analogs when a more electrophilic methylene carbon is required for C-C bond formation.
- [1] Pasto, D. J., McMillan, D., & Murphy, T. (1965). Determination of Hammett ρ Values for Substituted Phenylmercapto-, Phenylsulfinyl-, and Phenylsulfonylacetic Acids. The Journal of Organic Chemistry, 30(8), 2688-2691. View Source
